

# The Molecular Basis of Imipenem Resistance in *Pseudomonas aeruginosa*: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Imipenem and cilastatin*

Cat. No.: B1256146

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

*Pseudomonas aeruginosa* is a formidable opportunistic pathogen characterized by its intrinsic and acquired resistance to a wide array of antimicrobial agents. Imipenem, a broad-spectrum carbapenem antibiotic, has long been a crucial component of the therapeutic arsenal against serious *P. aeruginosa* infections. However, the emergence and spread of imipenem resistance pose a significant clinical challenge. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning imipenem resistance in *P. aeruginosa*. We delve into the pivotal roles of diminished outer membrane permeability due to the loss or downregulation of the OprD porin, the overexpression of various efflux pump systems, and the enzymatic degradation of imipenem by carbapenem-hydrolyzing  $\beta$ -lactamases. This guide offers detailed experimental protocols for the investigation of these resistance mechanisms, presents quantitative data in a structured format for comparative analysis, and utilizes visualizations to elucidate complex signaling pathways and experimental workflows.

## Introduction

*Pseudomonas aeruginosa* is a gram-negative bacterium notorious for causing severe nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its remarkable ability to develop resistance to multiple classes of antibiotics, including the carbapenems, is a major public health concern. Imipenem, a potent  $\beta$ -lactam antibiotic, enters the periplasmic space of *P. aeruginosa* primarily through the outer membrane porin

OprD. Once in the periplasm, it acylates penicillin-binding proteins (PBPs), thereby inhibiting cell wall synthesis and leading to bacterial cell death.

Resistance to imipenem in *P. aeruginosa* is a multifactorial phenomenon, often resulting from the interplay of several molecular mechanisms. Understanding these mechanisms at a granular level is paramount for the development of effective diagnostic tools, novel therapeutic strategies, and resistance-breaking agents. This guide will systematically dissect the three principal mechanisms of imipenem resistance:

- Reduced Drug Entry: The loss or functional inactivation of the OprD porin, which serves as the primary channel for imipenem uptake.
- Active Drug Efflux: The upregulation of multidrug resistance (MDR) efflux pumps that actively expel imipenem from the bacterial cell.
- Enzymatic Degradation: The production of  $\beta$ -lactamase enzymes that hydrolyze the  $\beta$ -lactam ring of imipenem, rendering it inactive.

## Core Resistance Mechanisms

### OprD Porin Loss: The Primary Gateway to Resistance

The downregulation or complete loss of the OprD porin is the most frequently encountered mechanism of imipenem resistance in clinical isolates of *P. aeruginosa*.<sup>[1]</sup> OprD is a specific porin that facilitates the diffusion of basic amino acids and carbapenems across the outer membrane.<sup>[1]</sup> Consequently, any alteration that reduces the number of functional OprD channels significantly decreases the intracellular concentration of imipenem, leading to a notable increase in the minimum inhibitory concentration (MIC).

Mutational inactivation of the oprD gene is a common cause of OprD deficiency.<sup>[1]</sup> These mutations can include frameshift mutations, premature stop codons, and large deletions.<sup>[2]</sup> Additionally, the insertion of mobile genetic elements, such as insertion sequences (IS), into the oprD coding region or its promoter can disrupt its expression. Transcriptional repression of the oprD gene, mediated by various regulatory systems, also contributes to reduced OprD levels.

## Upregulation of Efflux Pumps: The Revolving Door of Resistance

*P. aeruginosa* possesses a number of multidrug efflux pumps, primarily belonging to the Resistance-Nodulation-Division (RND) family, that can contribute to imipenem resistance. These tripartite systems span the inner and outer membranes and actively transport a wide range of substrates, including antibiotics, out of the cell. While imipenem is not a substrate for all RND pumps, the overexpression of certain systems, often in conjunction with OprD loss, can lead to clinically significant resistance. The key efflux pumps implicated in imipenem resistance are:

- MexAB-OprM: While primarily associated with resistance to other  $\beta$ -lactams, its overexpression can contribute to reduced susceptibility to meropenem, and in some contexts, imipenem.[\[3\]](#)[\[4\]](#)
- MexCD-OprJ: Overexpression of this pump is associated with resistance to multiple antibiotics and can lead to hypersusceptibility to imipenem in some genetic backgrounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- MexEF-OprN: Upregulation of this pump is linked to resistance to fluoroquinolones and chloramphenicol, and it can also contribute to imipenem resistance through the downregulation of OprD.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- MexXY-OprM: This system is a significant contributor to aminoglycoside resistance, but its overexpression can also play a role in resistance to other antibiotic classes, including carbapenems.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Enzymatic Degradation: The Last Line of Defense

The production of  $\beta$ -lactamases that can hydrolyze the amide bond in the  $\beta$ -lactam ring of imipenem is another critical resistance mechanism. These enzymes can be chromosomally encoded or acquired via mobile genetic elements.

- Metallo- $\beta$ -Lactamases (MBLs): These are zinc-dependent enzymes that exhibit broad-spectrum hydrolytic activity against all  $\beta$ -lactams except monobactams. The most clinically significant MBLs in *P. aeruginosa* belong to the VIM (Verona integron-encoded metallo- $\beta$ -

lactamase) and IMP (imipenemase) families.[\[16\]](#) The acquisition of genes encoding these enzymes often confers high-level resistance to imipenem and other carbapenems.

- Serine-β-Lactamases: While most serine-β-lactamases are not effective against carbapenems, some extended-spectrum β-lactamases (ESBLs) and carbapenemases of Ambler class A (e.g., KPC) and class D (e.g., OXA-type carbapenemases) can hydrolyze imipenem.
- AmpC Cephalosporinase: *P. aeruginosa* possesses a chromosomally encoded AmpC β-lactamase. While its basal expression does not typically confer imipenem resistance, overexpression of AmpC, often in combination with OprD loss, can contribute to clinically significant resistance.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

## Quantitative Data on Imipenem Resistance

**Table 1: Minimum Inhibitory Concentration (MIC) of Imipenem**

| Strain/Condition                                    | Imipenem MIC (µg/mL) | Fold Change in MIC    | Reference(s)                              |
|-----------------------------------------------------|----------------------|-----------------------|-------------------------------------------|
| <i>P. aeruginosa</i> PAO1 (Wild-Type)               | 0.5 - 2.0            | -                     | <a href="#">[23]</a> <a href="#">[24]</a> |
| <i>P. aeruginosa</i> OprD Mutant                    | 8 - 32               | 4 to 16-fold increase | <a href="#">[1]</a> <a href="#">[23]</a>  |
| <i>P. aeruginosa</i> with MexEF-OprN Overexpression | 4                    | 2-fold increase       | <a href="#">[9]</a>                       |
| <i>P. aeruginosa</i> with MexCD-OprJ Overexpression | 0.125 - 0.5          | 4 to 16-fold decrease | <a href="#">[6]</a>                       |

**Table 2: Fold Change in Efflux Pump Gene Expression in Imipenem-Resistant Isolates**

| Efflux Pump Gene | Fold Change in Expression | Reference(s) |
|------------------|---------------------------|--------------|
| mexA             | 2.6 to 34.8               | [3]          |
| mexB             | $\geq 3$                  |              |
| mexC             | 700 to 1,500              | [5]          |
| mexD             | > 10                      | [25]         |
| mexE             | 5 to 6                    | [9][11]      |
| mexF             | > 10                      | [25]         |
| mexX             | 22 to 312                 | [3]          |
| mexY             | 5.8 to 40.8               | [13]         |

**Table 3: Kinetic Parameters of  $\beta$ -Lactamases against Imipenem**

| Enzyme | Source        | kcat (s-1) | Km ( $\mu$ M) | kcat/Km (M-1s-1)   | Reference(s) |
|--------|---------------|------------|---------------|--------------------|--------------|
| AmpC   | P. aeruginosa | 0.013      | 0.7           | $1.86 \times 10^4$ | [19]         |
| VIM-2  | P. aeruginosa | 78         | 13            | $6.0 \times 10^6$  | [26]         |
| IMP-1  | S. marcescens | 1.9        | 10.3          | $1.8 \times 10^5$  | [27]         |
| IMI-1  | E. cloacae    | 0.3        | 130           | $2.3 \times 10^3$  | [28][29]     |

## Visualization of Molecular Mechanisms and Workflows



[Click to download full resolution via product page](#)

Caption: Overview of imipenem action and resistance mechanisms in *P. aeruginosa*.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for characterizing imipenem resistance.

## Detailed Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of imipenem against *P. aeruginosa*.

#### Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Imipenem powder

- Sterile saline or CAMHB
- 0.5 McFarland turbidity standard
- *P. aeruginosa* isolate
- Incubator (35°C ± 2°C)

**Procedure:**

- Preparation of Imipenem Stock Solution: Prepare a stock solution of imipenem at a concentration of 1024 µg/mL in an appropriate solvent as per the manufacturer's instructions. Sterilize by filtration.
- Preparation of Microtiter Plates:
  - Add 100 µL of CAMHB to all wells of a 96-well plate.
  - Add 100 µL of the imipenem stock solution to the first well of each row to be tested.
  - Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This will create a range of imipenem concentrations.
- Preparation of Bacterial Inoculum:
  - From a fresh (18-24 hour) culture plate, select 3-5 colonies of *P. aeruginosa*.
  - Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
  - Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL.
- Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the imipenem dilutions. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

- Incubation: Incubate the plate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours.
- Reading the MIC: The MIC is the lowest concentration of imipenem that completely inhibits visible bacterial growth.

## Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression of genes associated with imipenem resistance, such as oprD and efflux pump genes.

### Materials:

- RNA extraction kit
- DNase I
- Reverse transcriptase kit
- qPCR master mix (e.g., SYBR Green-based)
- Specific primers for target and reference genes (e.g., rpsL)
- Real-time PCR instrument

### Procedure:

- RNA Extraction:
  - Grow *P. aeruginosa* cultures to mid-logarithmic phase.
  - Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
  - Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- cDNA Synthesis:

- Synthesize cDNA from the purified RNA using a reverse transcriptase kit.
- qPCR Reaction Setup:
  - Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target gene, and cDNA template.
  - Set up parallel reactions for a reference gene (e.g., *rpsL*) for normalization.
  - Include no-template controls to check for contamination.
- qPCR Program:
  - Run the qPCR reactions in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
- Data Analysis:
  - Determine the cycle threshold (C<sub>t</sub>) values for the target and reference genes.
  - Calculate the relative gene expression using the  $\Delta\Delta C_t$  method, normalizing the expression of the target gene to the reference gene and comparing it to a control strain (e.g., a susceptible wild-type).

## Western Blotting for OprD Protein Detection

This protocol describes the detection of the OprD protein in the outer membrane of *P. aeruginosa*.

### Materials:

- Lysis buffer
- Protein assay kit
- SDS-PAGE gels
- Electrophoresis and transfer apparatus

- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk in TBS-T)
- Primary antibody against OprD
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

**Procedure:**

- Outer Membrane Protein Extraction:
  - Grow *P. aeruginosa* cultures and harvest the cells.
  - Lyse the cells and isolate the outer membrane protein fraction using established protocols.
  - Determine the protein concentration using a protein assay kit.
- SDS-PAGE:
  - Denature the protein samples and separate them by size on an SDS-PAGE gel.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
- Blocking:
  - Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation:
  - Incubate the membrane with the primary antibody against OprD overnight at 4°C.

- Wash the membrane several times with TBS-T.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane thoroughly with TBS-T.

- Detection:
  - Incubate the membrane with a chemiluminescent substrate.
  - Detect the signal using an imaging system. The presence and intensity of the band corresponding to OprD indicate its expression level.

## Conclusion

Imipenem resistance in *Pseudomonas aeruginosa* is a complex and evolving challenge driven by a combination of molecular mechanisms. The loss of the OprD porin remains the most prevalent and significant factor, often acting in concert with the upregulation of efflux pumps and the acquisition of carbapenem-hydrolyzing  $\beta$ -lactamases. A thorough understanding of these mechanisms is essential for the effective management of *P. aeruginosa* infections and the development of novel therapeutic interventions. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate and combat imipenem resistance in this important pathogen. Continuous surveillance and further research into the regulatory networks governing these resistance mechanisms will be crucial in the ongoing battle against antimicrobial resistance.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Negative Regulation of the *Pseudomonas aeruginosa* Outer Membrane Porin OprD Selective for Imipenem and Basic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]
- 3. Clinical Strains of *Pseudomonas aeruginosa* Overproducing MexAB-OprM and MexXY Efflux Pumps Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Imipenem-Relebactam Resistance Following Treatment of Multidrug-Resistant *Pseudomonas aeruginosa* Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AmpC and OprD Are Not Involved in the Mechanism of Imipenem Hypersusceptibility among *Pseudomonas aeruginosa* Isolates Overexpressing the mexCD-oprJ Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. scilit.com [scilit.com]
- 8. Role of the MexEF-OprN Efflux System in Low-Level Resistance of *Pseudomonas aeruginosa* to Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Toxic Electrophiles Induce Expression of the Multidrug Efflux Pump MexEF-OprN in *Pseudomonas aeruginosa* through a Novel Transcriptional Regulator, CmrA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. dovepress.com [dovepress.com]
- 13. Changes in the expression of mexB, mexY, and oprD in clinical *Pseudomonas aeruginosa* isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple Mutations Lead to MexXY-OprM-Dependent Aminoglycoside Resistance in Clinical Strains of *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of imipenem resistance in metallo- $\beta$ -lactamases expressing pathogenic bacterial spp. and identification of potential inhibitors: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical Insights into Imipenem Collateral Susceptibility Driven by ampC Mutations Conferring Ceftolozane/Tazobactam Resistance in *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Imipenem as substrate and inhibitor of beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]

- 21. Structural Basis for Imipenem Inhibition of Class C  $\beta$ -Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AmpC induction by imipenem in *Pseudomonas aeruginosa* occurs in the absence of OprD and impacts imipenem/relebactam susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activity of Imipenem-Relebactam against a Large Collection of *Pseudomonas aeruginosa* Clinical Isolates and Isogenic  $\beta$ -Lactam-Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Proteomic landscape of imipenem resistance in *Pseudomonas aeruginosa*: a comparative investigation between clinical and control strains [frontiersin.org]
- 25. The Role of MexCD-OprJ and MexEF-OprN Efflux Systems in the Multiple Antibiotic Resistance of *Pseudomonas aeruginosa* Isolated from Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. journals.asm.org [journals.asm.org]
- 28. Characterization of IMI-1 beta-lactamase, a class A carbapenem-hydrolyzing enzyme from *Enterobacter cloacae* - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Characterization of IMI-1 beta-lactamase, a class A carbapenem-hydrolyzing enzyme from *Enterobacter cloacae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Molecular Basis of Imipenem Resistance in *Pseudomonas aeruginosa*: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256146#molecular-basis-of-imipenem-resistance-in-pseudomonas-aeruginosa]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)